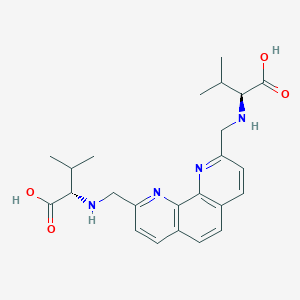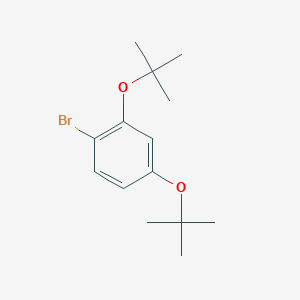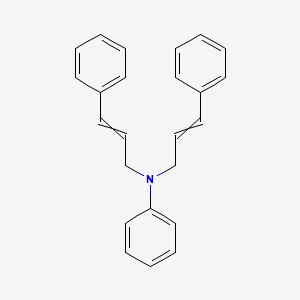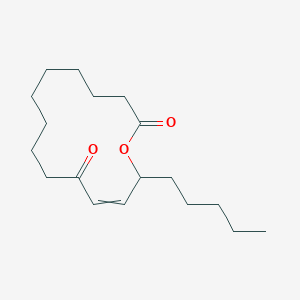
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate is an organic compound with the molecular formula C13H23O3P. It is a phosphonate ester derived from 4,8-dimethylnona-1,3,7-triene, a compound known for its high reactivity due to the presence of multiple double bonds and methyl groups. This compound is primarily used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate typically involves the esterification of 4,8-dimethylnona-1,3,7-triene with diethyl phosphite. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions often include a temperature range of 50-80°C and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions can lead to a more cost-effective and scalable process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals, polymers, and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways. The presence of multiple double bonds and ester groups in the molecule allows for diverse interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphonate: Unique due to its specific structure and reactivity.
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphite: Similar but with different reactivity due to the presence of a phosphite group.
Diethyl (4,8-dimethylnona-1,3,7-trien-1-yl)phosphine: Another related compound with distinct chemical properties.
Uniqueness
This compound is unique due to its combination of multiple double bonds and ester groups, which confer high reactivity and versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
171780-75-9 |
|---|---|
Formule moléculaire |
C15H27O3P |
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
1-diethoxyphosphoryl-4,8-dimethylnona-1,3,7-triene |
InChI |
InChI=1S/C15H27O3P/c1-6-17-19(16,18-7-2)13-9-12-15(5)11-8-10-14(3)4/h9-10,12-13H,6-8,11H2,1-5H3 |
Clé InChI |
CGALDTJFFJGXSW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(C=CC=C(C)CCC=C(C)C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-4-[(triphenylmethyl)peroxy]pent-2-ynal](/img/structure/B15165021.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-3-phenylpropionamide](/img/structure/B15165023.png)
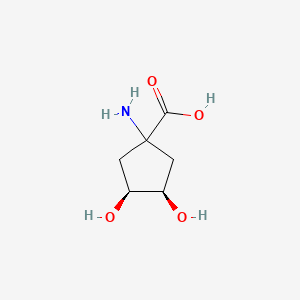


![{1-Iodo-2-[(trimethylsilyl)ethynyl]pent-1-en-1-yl}(trimethyl)silane](/img/structure/B15165034.png)
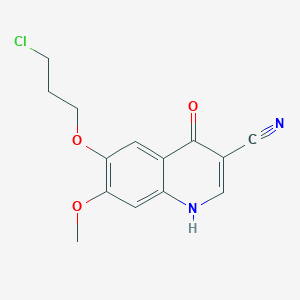

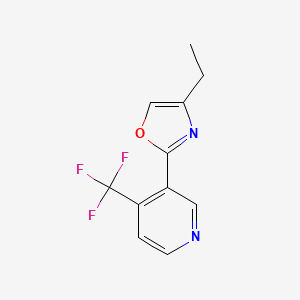
![Phenol, 3,5-bis[[bis(1,1-dimethylethyl)phosphino]methyl]-2,4,6-trimethyl-](/img/structure/B15165060.png)
